3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride is a chemical compound with diverse applications in scientific research, material science, pharmaceuticals, and catalysis. Its unique structure and reactivity make it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the fluorination of 3-(oxan-4-yl)azetidine followed by hydrochloride formation. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process involves the use of continuous flow chemistry to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include fluorinated derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the development of new pharmaceuticals, as a catalyst in organic synthesis, and in material science for the creation of advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism of action depends on the context in which the compound is used, such as in drug development or catalysis.
Comparison with Similar Compounds
3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Similar compounds include 3,3-difluoro-3-(oxan-4-yl)propane-1-sulfonyl chloride and other fluorinated azetidines. The comparison focuses on differences in reactivity, stability, and applications.
List of Similar Compounds
3,3-difluoro-3-(oxan-4-yl)propane-1-sulfonyl chloride
Other fluorinated azetidines
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its continued study and development promise to yield even more innovative uses in the future.
Properties
IUPAC Name |
3-fluoro-3-(oxan-4-yl)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)7-1-3-11-4-2-7;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTAPSLOHUEFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.